3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid dihydrochloride 3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1172802-40-2
VCID: VC4181347
InChI: InChI=1S/C14H20N2O2.2ClH/c1-12-3-2-4-13(11-12)16-9-7-15(8-10-16)6-5-14(17)18;;/h2-4,11H,5-10H2,1H3,(H,17,18);2*1H
SMILES: CC1=CC(=CC=C1)N2CCN(CC2)CCC(=O)O.Cl.Cl
Molecular Formula: C14H22Cl2N2O2
Molecular Weight: 321.24

3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid dihydrochloride

CAS No.: 1172802-40-2

Cat. No.: VC4181347

Molecular Formula: C14H22Cl2N2O2

Molecular Weight: 321.24

* For research use only. Not for human or veterinary use.

3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid dihydrochloride - 1172802-40-2

Specification

CAS No. 1172802-40-2
Molecular Formula C14H22Cl2N2O2
Molecular Weight 321.24
IUPAC Name 3-[4-(3-methylphenyl)piperazin-1-yl]propanoic acid;dihydrochloride
Standard InChI InChI=1S/C14H20N2O2.2ClH/c1-12-3-2-4-13(11-12)16-9-7-15(8-10-16)6-5-14(17)18;;/h2-4,11H,5-10H2,1H3,(H,17,18);2*1H
Standard InChI Key IFZYNXNZXSKQEE-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)N2CCN(CC2)CCC(=O)O.Cl.Cl

Introduction

3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid dihydrochloride is a chemical compound with significant interest in medicinal chemistry due to its potential biological activity. This compound features a piperazine ring, a six-membered structure containing two nitrogen atoms, which is linked to a propanoic acid chain and a 3-methylphenyl group. Its molecular formula is C14H22Cl2N2O2, and it has a molecular weight of approximately 321.2 g/mol .

Synthesis and Reactions

The synthesis of 3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid dihydrochloride typically involves the reaction between 3-methylphenylpiperazine and propanoic acid. This process is conducted under controlled conditions using solvents and catalysts to ensure the formation of the desired product. For large-scale production, automated reactors and continuous flow processes are employed to achieve high yield and purity.

Synthesis Overview

  • Reactants: 3-Methylphenylpiperazine and propanoic acid

  • Conditions: Controlled temperature and pressure, solvents, and catalysts

  • Product: 3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid dihydrochloride

Biological Activity and Applications

This compound exhibits significant biological activity, likely interacting with specific molecular targets such as receptors or enzymes. It is being investigated for its potential therapeutic uses, particularly in neuropharmacology and drug development.

Biological Activity Table

Application AreaPotential Use
NeuropharmacologyInvestigated for therapeutic potential
Drug DevelopmentPotential applications in medicinal chemistry

Safety and Hazards

3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid dihydrochloride is classified as harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. Handling requires appropriate safety measures, including protective clothing and eyewear .

Safety Information Table

Hazard CodeDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Comparison with Similar Compounds

Several compounds share structural similarities with 3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid dihydrochloride, but its unique combination of the piperazine structure, propanoic acid chain, and 3-methylphenyl group distinguishes it from others.

Comparison Table

Compound NameCAS NumberKey Features
3-(4-Methylpiperazin-1-yl)propanoic acid55480-45-0Lacks aromatic substitution
3-[4-(2-Chlorophenyl)piperazin-1-yl]propanoic acid1172802-40-2Contains a chlorine substituent
3-(N-Methylpiperazine)-propanoic acidN/ADifferent nitrogen substitution

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator